molecular formula C19H17N3O2S B5110553 6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5110553
M. Wt: 351.4 g/mol
InChI Key: CNYUTXDAILGYQJ-UHFFFAOYSA-N
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Description

6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes hydroxyl, methylphenyl, iminomethyl, and sulfanylidenepyrimidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-(4-methylphenyl)-1,3-hexanedione
  • 3-Hydroxy-6-methoxyflavone

Uniqueness

6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-5-3-7-14(9-12)20-11-16-17(23)21-19(25)22(18(16)24)15-8-4-6-13(2)10-15/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYUTXDAILGYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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